2-Bromo-5-iodoanisole
Overview
Description
2-Bromo-5-iodoanisole (C7H6BrIO) is a chemical compound with the following synonyms: 1-bromo-4-iodo-2-methoxybenzene, 2-bromo-5-iodophenyl methyl ether, and benzene, 1-bromo-4-iodo-2-methoxy- . It has a molecular weight of approximately 312.93 g/mol.
Molecular Structure Analysis
The molecular formula of 2-Bromo-5-iodoanisole indicates its composition of carbon ©, hydrogen (H), bromine (Br), iodine (I), and oxygen (O). The compound’s 2D structure consists of a methoxy group (OCH3) attached to a benzene ring, with bromine and iodine substituents at specific positions .
Scientific Research Applications
Proteomics Research
2-Bromo-5-iodoanisole is utilized in proteomics research as a biochemical reagent . It plays a role in the identification and quantification of proteins, as well as the study of their modifications and interactions. Its stability and reactivity make it suitable for labeling or modifying proteins, which can then be analyzed using various proteomic techniques.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis . It is particularly useful in the formation of C–N bonds, which are fundamental in creating a wide array of organic compounds. Its halogen atoms are reactive sites that can be substituted with other groups to synthesize complex molecules for pharmaceuticals and agrochemicals.
Material Science
In material science , 2-Bromo-5-iodoanisole is used to synthesize new materials with potential applications in electronics, photonics, and nanotechnology . Researchers exploit its halogen atoms to create polymers and other advanced materials with specific desired properties.
Medicinal Chemistry
The compound finds applications in medicinal chemistry where it is used to develop new drug candidates . Its structure allows for the introduction of various functional groups, aiding in the creation of molecules with potential therapeutic effects.
Environmental Research
2-Bromo-5-iodoanisole is also employed in environmental research . It can be used as a tracer or a reactant in studies investigating the fate of organic compounds in the environment . Its reactivity with other environmental contaminants helps in understanding their degradation pathways and persistence.
Biochemistry Applications
In biochemistry , this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways . Its incorporation into substrates or inhibitors allows researchers to probe the mechanisms of enzyme action and regulation.
properties
IUPAC Name |
1-bromo-4-iodo-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWNWZBTWYPJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479672 | |
Record name | 2-Bromo-5-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-iodoanisole | |
CAS RN |
755027-18-0 | |
Record name | 1-Bromo-4-iodo-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=755027-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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